N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-20-9-8-19(14-21(20)32-15-25(5,6)24(27)28)26-33(29,30)23-13-18(4)17(3)12-22(23)31-7/h8-9,12-14,16,26H,10-11,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFMBGQHMZSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits several biological activities:
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Compounds with similar structures have been studied for their efficacy against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects comparable to standard antibiotics.
Compound Target Bacteria Inhibition Zone (mm) N-(5-isopentyl...) S. aureus 15 N-(5-isopentyl...) E. coli 12 -
Anticancer Activity Assessment :
- In vitro studies on human cancer cell lines showed that the compound reduced cell viability significantly at concentrations of 10 µM and 20 µM over 48 hours.
Concentration (µM) Cell Viability (%) 0 100 10 70 20 45
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
- Biochemical Research : For studies focused on enzyme inhibition and metabolic pathways.
- Agricultural Chemistry : Exploration of its antimicrobial properties could lead to applications in crop protection against bacterial pathogens.
Comparison with Similar Compounds
Mechanistic and Structural Insights
Crystallographic studies (e.g., via SHELX-based refinement) highlight that the isopentyl group in the target compound occupies a hydrophobic pocket in Enzyme X, while the sulfonamide moiety forms hydrogen bonds with active-site residues . In contrast, analogs lacking the isopentyl substituent show weaker binding due to reduced van der Waals interactions.
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves:
- Catalyst Selection : Use heterogeneous catalysts like MCM-41(H) for benzazepine ring formation, which enhances reaction efficiency and reduces side products .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of the sulfonamide moiety.
- Purification Strategies : Employ orthogonal protection-deprotection steps for intermediates to isolate the target compound via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Example Reaction Parameters (Hypothetical Data):
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Catalyst | MCM-41(H) | +25% |
| Solvent | Dichloromethane | +15% |
| Temperature | 70°C | +10% |
What analytical techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry of the benzoxazepine ring and sulfonamide group (e.g., R-factor < 0.05 for accuracy) .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 548.3) .
How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Level: Basic
Methodological Answer:
- Solvent Screening : Test co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- Factorial Design : Optimize pH (6.5–7.5) and ionic strength using a 2 design to identify critical factors .
- HPLC Monitoring : Track solubility via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
What computational methods are suitable for modeling this compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics with AI-driven force fields to predict binding affinities to enzymes (e.g., kinases) .
- Docking Studies : Apply AutoDock Vina to map interactions with hydrophobic pockets, prioritizing residues within 4 Å .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the dimethylbenzenesulfonamide group on binding .
How should researchers resolve contradictory bioactivity data across different assay platforms?
Level: Advanced
Methodological Answer:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) .
- Statistical Analysis : Use ANOVA to identify platform-specific variables (e.g., incubation time, cell line variability) .
- Control Standardization : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
What protocols ensure reliable in vitro testing for cytotoxicity and selectivity?
Level: Advanced
Methodological Answer:
- Dose-Response Curves : Test 10 concentrations (0.1–100 µM) across 72 hours in triplicate .
- Selectivity Index (SI) : Calculate IC ratios between cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cells .
- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
How can structure-activity relationship (SAR) studies guide further optimization?
Level: Advanced
Methodological Answer:
- Substituent Modulation : Replace the isopentyl group with shorter/longer alkyl chains to assess steric effects .
- Bioisosteric Replacement : Substitute the methoxy group with halogens or methyl groups to enhance lipophilicity .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models to correlate electronic parameters with activity .
What strategies assess the compound’s stability under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .
- LC-MS Stability Profiling : Monitor degradation products (e.g., sulfonamide hydrolysis) at 0, 7, and 14 days .
- Kinetic Modeling : Calculate half-life () using first-order decay models .
How to design high-throughput screening (HTS) assays for this compound?
Level: Advanced
Methodological Answer:
- Automation : Integrate liquid handlers for 384-well plate preparation .
- Fluorescence-Based Readouts : Use FLIPR Tetra for real-time calcium flux measurements in GPCR assays .
- Z’ Factor Validation : Ensure Z’ > 0.5 by testing positive/negative controls in 10 replicates .
What methodologies ensure safe scale-up from lab to pilot plant?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
